

# Application of AZD6370 in Glucose Uptake Assays: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AZD6370  |
| Cat. No.:      | B1666226 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD6370** is a potent, small-molecule glucokinase activator (GKA) that has been investigated for its potential in managing type 2 diabetes. Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic  $\beta$ -cells and hepatocytes. In the pancreas, GK activation leads to increased insulin secretion, while in the liver, it promotes glucose uptake and glycogen synthesis.<sup>[1]</sup> **AZD6370** enhances the activity of glucokinase, leading to dose-dependent reductions in plasma glucose.<sup>[1]</sup> While the primary effects of **AZD6370** are on the pancreas and liver, its potential to modulate glucose uptake in peripheral tissues such as adipose and muscle is of significant interest for a comprehensive understanding of its metabolic effects.

These application notes provide detailed protocols for assessing the in vitro effects of **AZD6370** on glucose uptake in common cell line models of muscle (L6 myotubes) and adipose tissue (3T3-L1 adipocytes).

## Mechanism of Action: Glucokinase Activation and Glucose Uptake

**AZD6370** allosterically activates glucokinase, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This action has a dual

effect on glucose homeostasis:

- In Pancreatic  $\beta$ -cells: Increased G6P metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis.
- In Hepatocytes: Enhanced G6P production promotes glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake.

The increased insulin secretion stimulated by **AZD6370** is expected to be the primary driver of glucose uptake in peripheral tissues like muscle and fat. Insulin binding to its receptor initiates a signaling cascade, predominantly through the PI3K/Akt pathway, which culminates in the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.

[Click to download full resolution via product page](#)**Caption: AZD6370 signaling pathway to glucose uptake.**

# Data Presentation: Expected Outcomes of AZD6370 in Glucose Uptake Assays

The following tables summarize the anticipated dose-dependent effects of **AZD6370** on glucose uptake in 3T3-L1 adipocytes and L6 myotubes. The expected outcomes are based on the mechanism of action of glucokinase activators, which primarily increase insulin secretion. Therefore, the direct effect on peripheral cells might be minimal without the presence of pancreatic  $\beta$ -cells, but in a co-culture system or in the presence of exogenous insulin, a potentiation of glucose uptake is expected.

Table 1: Expected Effect of **AZD6370** on 2-Deoxy-D-[<sup>3</sup>H]-glucose (2-DG) Uptake in 3T3-L1 Adipocytes

| Treatment Condition | AZD6370 Concentration ( $\mu$ M) | Insulin (100 nM) | Expected 2-DG Uptake (pmol/min/mg protein) | Expected Fold Change vs. Vehicle |
|---------------------|----------------------------------|------------------|--------------------------------------------|----------------------------------|
| Vehicle Control     | 0                                | -                | 100 $\pm$ 15                               | 1.0                              |
| AZD6370 alone       | 1                                | -                | 110 $\pm$ 18                               | 1.1                              |
| 10                  | -                                | 125 $\pm$ 20     | 1.25                                       |                                  |
| 50                  | -                                | 140 $\pm$ 22     | 1.4                                        |                                  |
| Insulin Control     | 0                                | +                | 500 $\pm$ 50                               | 5.0                              |
| AZD6370 + Insulin   | 1                                | +                | 550 $\pm$ 55                               | 5.5                              |
| 10                  | +                                | 625 $\pm$ 60     | 6.25                                       |                                  |
| 50                  | +                                | 700 $\pm$ 65     | 7.0                                        |                                  |

Table 2: Expected Effect of **AZD6370** on 2-NBDG Uptake in L6 Myotubes

| Treatment Condition | AZD6370 Concentration (µM) | Insulin (100 nM) | Expected Mean Fluorescence Intensity (Arbitrary Units) | Expected Fold Change vs. Vehicle |
|---------------------|----------------------------|------------------|--------------------------------------------------------|----------------------------------|
| Vehicle Control     | 0                          | -                | 5000 ± 400                                             | 1.0                              |
| AZD6370 alone       | 1                          | -                | 5400 ± 450                                             | 1.08                             |
| 10                  | -                          | 5900 ± 500       | 1.18                                                   |                                  |
| 50                  | -                          | 6500 ± 550       | 1.3                                                    |                                  |
| Insulin Control     | 0                          | +                | 15000 ± 1200                                           | 3.0                              |
| AZD6370 + Insulin   | 1                          | +                | 16500 ± 1300                                           | 3.3                              |
| 10                  | +                          | 18000 ± 1500     | 3.6                                                    |                                  |
| 50                  | +                          | 20000 ± 1600     | 4.0                                                    |                                  |

## Experimental Protocols

The following are detailed protocols for performing glucose uptake assays in 3T3-L1 adipocytes and L6 myotubes to evaluate the effect of **AZD6370**.

[Click to download full resolution via product page](#)**Caption:** General workflow for in vitro glucose uptake assays.

## Protocol 1: 2-Deoxy-D-[<sup>3</sup>H]-glucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the uptake of radiolabeled 2-deoxyglucose, a glucose analog that is transported into the cell and phosphorylated but not further metabolized, allowing it to accumulate intracellularly.

### Materials:

- 3T3-L1 preadipocytes
- DMEM with 10% bovine calf serum
- DMEM with 10% fetal bovine serum (FBS)
- Insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation
- **AZD6370** stock solution (in DMSO)
- Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 25 mM HEPES, pH 7.4) with 0.2% BSA
- 2-Deoxy-D-[<sup>3</sup>H]-glucose (2-DG)
- Unlabeled 2-deoxy-D-glucose
- Cytochalasin B
- 0.1 M NaOH
- Scintillation cocktail
- Scintillation counter
- BCA Protein Assay Kit

### Procedure:

- Cell Culture and Differentiation:
  - Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
  - Seed cells in 12-well plates and grow to confluence.
  - Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1  $\mu$ M dexamethasone, and 10  $\mu$ g/mL insulin for 48 hours.
  - Maintain cells in DMEM with 10% FBS and 10  $\mu$ g/mL insulin for another 48 hours.
  - Culture for an additional 4-6 days in DMEM with 10% FBS until mature adipocytes are formed.
- Assay:
  - Wash mature adipocytes twice with serum-free DMEM.
  - Serum starve the cells in serum-free DMEM for 2-4 hours.
  - Wash cells twice with KRH buffer.
  - Pre-incubate cells for 30 minutes in KRH buffer with desired concentrations of **AZD6370** or vehicle (DMSO). For insulin-stimulated conditions, add 100 nM insulin for the last 20 minutes of this pre-incubation.
  - To initiate glucose uptake, add 2-Deoxy-D-[<sup>3</sup>H]-glucose (final concentration 0.5  $\mu$ Ci/mL) and unlabeled 2-deoxy-D-glucose (final concentration 100  $\mu$ M) for 5 minutes at 37°C.
  - To determine non-specific uptake, include wells treated with cytochalasin B (10  $\mu$ M).
  - Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
  - Lyse the cells in 0.5 mL of 0.1 M NaOH.
  - Transfer 400  $\mu$ L of the lysate to a scintillation vial containing 4 mL of scintillation cocktail.

- Use the remaining lysate for protein quantification using the BCA protein assay.
- Measure radioactivity using a scintillation counter.

#### Data Analysis:

- Calculate specific 2-DG uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake.
- Normalize the data to protein concentration (pmol/min/mg protein).
- Compare the effects of different concentrations of **AZD6370** with and without insulin.

## Protocol 2: 2-NBDG Glucose Uptake Assay in L6 Myotubes

This protocol uses a fluorescently labeled glucose analog, 2-NBDG, which allows for quantification of glucose uptake using a fluorescence plate reader or flow cytometry.

#### Materials:

- L6 myoblasts
- α-MEM with 10% FBS
- α-MEM with 2% horse serum
- **AZD6370** stock solution (in DMSO)
- Insulin
- Phloretin (glucose transporter inhibitor)
- Krebs-Ringer-HEPES (KRH) buffer
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Fluorescence plate reader or flow cytometer

## Procedure:

- Cell Culture and Differentiation:
  - Culture L6 myoblasts in α-MEM with 10% FBS.
  - Seed cells in a 24-well plate (for plate reader) or 6-well plate (for flow cytometry).
  - Once cells reach ~80% confluence, switch to differentiation medium (α-MEM with 2% horse serum).
  - Maintain in differentiation medium for 5-7 days, changing the medium every 48 hours, until myotubes are formed.
- Assay:
  - Wash myotubes twice with PBS.
  - Serum starve the cells in α-MEM without serum for 3 hours.
  - Wash cells twice with KRH buffer.
  - Pre-incubate cells for 30 minutes in KRH buffer with desired concentrations of **AZD6370** or vehicle (DMSO). For insulin-stimulated conditions, add 100 nM insulin for the last 20 minutes.
  - Add 2-NBDG to a final concentration of 100  $\mu$ M and incubate for 30 minutes at 37°C.
  - For inhibitor control, pre-treat cells with phloretin (200  $\mu$ M) for 10 minutes before adding 2-NBDG.
  - Stop the uptake by washing the cells three times with ice-cold PBS.
- Quantification:
  - Plate Reader: Add 500  $\mu$ L of PBS to each well and measure fluorescence (Excitation/Emission ~485/535 nm).

- Flow Cytometry: Detach cells using trypsin, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.

Data Analysis:

- Subtract the background fluorescence (from wells without 2-NBDG).
- Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells.
- Compare the effects of **AZD6370** with and without insulin.

## Conclusion

The provided protocols offer robust methods for evaluating the effect of the glucokinase activator **AZD6370** on glucose uptake in key metabolic cell lines. While the primary therapeutic action of **AZD6370** is to enhance insulin secretion and hepatic glucose uptake, these in vitro assays are valuable tools for investigating potential direct or indirect effects on peripheral glucose metabolism. The data generated will contribute to a more comprehensive understanding of the pharmacological profile of **AZD6370** and other glucokinase activators in drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The glucokinase activator AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of AZD6370 in Glucose Uptake Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666226#application-of-azd6370-in-glucose-uptake-assays>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)